molecular formula C8H16N2O4S B084558 Met-Ser CAS No. 14517-43-2

Met-Ser

Cat. No.: B084558
CAS No.: 14517-43-2
M. Wt: 236.29 g/mol
InChI Key: WEDDFMCSUNNZJR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Ser can be synthesized through peptide coupling reactions, where methionine and serine are linked via a peptide bond. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically occurs at room temperature and requires purification steps such as recrystallization or chromatography to obtain the pure dipeptide .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency, as well as the potential for large-scale production under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Met-Ser undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as methionine sulfoxide and methionine sulfone, as well as various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Met-Ser has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Met-Ser exerts its effects involves interactions with various molecular targets and pathways. For example, the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox balance and signaling pathways. Additionally, the serine residue can participate in hydrogen bonding and nucleophilic substitution reactions, affecting protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Met-Ser include other dipeptides such as:

    Gly-Ser: (glycyl-serine)

    Ala-Ser: (alanyl-serine)

    Met-Ala: (methionyl-alanine)

Uniqueness

This compound is unique due to the presence of both methionine and serine residues, which confer distinct chemical reactivity and biological activity. The methionine residue provides sulfur-containing functional groups that can undergo oxidation-reduction reactions, while the serine residue offers hydroxyl groups for hydrogen bonding and nucleophilic substitution .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDFMCSUNNZJR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Met-Ser
Reactant of Route 2
Reactant of Route 2
Met-Ser
Reactant of Route 3
Met-Ser
Reactant of Route 4
Reactant of Route 4
Met-Ser
Reactant of Route 5
Reactant of Route 5
Met-Ser
Reactant of Route 6
Met-Ser
Customer
Q & A

Q1: Can Met-Ser act as a recognition motif for proteolytic cleavage?

A1: Yes. Research shows that the presence of this compound within a protein sequence can act as a cleavage site for certain enzymes. For instance, Pseudomonas aeruginosa elastase inactivates human alpha 1-proteinase inhibitor by cleaving the peptide bond between Pro357 and Met358. [] This cleavage leads to local changes near the active site, impacting the inhibitor's function. []

Q2: Does this compound play a role in copper binding in certain proteins?

A2: Yes. Studies on Mets motifs, methionine-rich sequences found in copper transport proteins like Ctr1, Pco, and Cop, reveal that the this compound sequence can contribute to copper binding. Specifically, the peptide Mets7-PcoC with the sequence Met-Thr-Gly-Met-Lys-Gly-Met-Ser exhibits selective binding to Cu(I) via its three methionine residues. []

Q3: Is there evidence suggesting this compound's involvement in phosphorylation events?

A3: Yes. Research indicates that this compound can be part of phosphorylation sites in certain proteins. For example, in yeast pyruvate dehydrogenase, the sequence Tyr-Gly-Gly-His-Ser(P)-Met-Ser-Asp-Pro-Gly-Thr-Thr-Tyr-Arg is a phosphorylation site targeted by pyruvate dehydrogenase kinase. [, ] Similarly, the peptide Ser-Arg-Ser-Met-Ser(P)-Val-Ser-Arg from Mytilus paramyosin also demonstrates phosphorylation at the serine residue. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H18N2O5S. Its molecular weight is 266.32 g/mol.

Q5: How can researchers determine the amino acid sequence of a peptide containing this compound?

A5: Researchers utilize techniques like Edman degradation, mass spectrometry, and high-performance liquid chromatography (HPLC) to determine the amino acid sequence of peptides, including those containing this compound. [, ]

Q6: Are there potential applications for this compound containing peptides in drug development?

A7: Research suggests potential therapeutic applications for this compound containing peptides. For example, a series of small-molecule peptides derived from monocyte migration inhibitory factors, including those with the this compound sequence, have shown promise in preclinical studies for treating ischemic cerebrovascular disease. [] Another study highlighted the potential of Arg-Glu-Arg-Met-Ser-(3,5)-Dimethyladamantan-1-amine (RERMS-MEM), a compound incorporating an AβPP 5-mer peptide (RERMS) and memantine, as a potential NMDAR antagonist for Alzheimer's disease. []

Q7: What analytical techniques are employed to study the kinetics and interactions of this compound containing peptides?

A8: Researchers utilize techniques like surface plasmon resonance (SPR), fluorescence depolarization, and circular dichroism to study the binding kinetics and interactions of this compound containing peptides with their targets. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.